molecular formula C6H14Br2N2O2 B1435682 1,4-Diazepane-2-carboxylic acid dihydrobromide CAS No. 1803570-17-3

1,4-Diazepane-2-carboxylic acid dihydrobromide

Cat. No. B1435682
M. Wt: 306 g/mol
InChI Key: JXKDPZBVRJEHBL-UHFFFAOYSA-N
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Description

1,4-Diazepane-2-carboxylic acid dihydrobromide, also known as 1,4-diazepane-2-carboxylic acid dihydrobromide (DCB), is a derivative of 1,4-diazepane, a five-membered heterocyclic ring with two nitrogen atoms. It is a white, crystalline solid with a molecular weight of 301.06 g/mol and a melting point of 204-205 °C. DCB is a versatile molecule with many applications in the fields of medicine, biochemistry, and pharmacology. It is used as a reagent for the synthesis of various compounds, and as a starting material for the preparation of other derivatives. It is also used as a catalyst in organic synthesis, and as an intermediate in the synthesis of drugs and other compounds.

Scientific Research Applications

Carboxylic Acids Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles . They are also used in the medical field, pharmacy, and more .

1,4-Diazepines 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .

  • Matrix Metalloproteinases Targeting A study has been conducted on targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives . Although it’s not specifically about “1,4-Diazepane-2-carboxylic acid dihydrobromide”, it does involve a diazepine derivative. Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that has implications in various biological processes and diseases .

  • Pharmaceutical Applications 1,4-Diazepines, the class of compounds to which “1,4-Diazepane-2-carboxylic acid dihydrobromide” belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries .

  • Matrix Metalloproteinases Targeting A study has been conducted on targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives . Although it’s not specifically about “1,4-Diazepane-2-carboxylic acid dihydrobromide”, it does involve a diazepine derivative. Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that has implications in various biological processes and diseases .

  • Pharmaceutical Applications 1,4-Diazepines, the class of compounds to which “1,4-Diazepane-2-carboxylic acid dihydrobromide” belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1,4-diazepane-2-carboxylic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDPZBVRJEHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(NC1)C(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepane-2-carboxylic acid dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazepane-2-carboxylic acid dihydrobromide
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Reactant of Route 2
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 3
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 4
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 5
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 6
1,4-Diazepane-2-carboxylic acid dihydrobromide

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